Bienvenue dans la boutique en ligne BenchChem!

2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Medicinal Chemistry Building Blocks Quality Control

This compound is a strategically differentiated building block featuring a unique dual heteroaryl substitution pattern (pyrazin-2-yl at C-3, cyclopropyl at C-5) that cannot be replicated by simpler pyrazole-acetonitriles. The pre-installed pyrazin-2-yl group provides immediate access to privileged kinase/GPCR scaffolds, while the cyclopropyl group enhances metabolic stability. The acetonitrile side chain enables rapid parallel library synthesis via chemoselective transformations. Procurement ensures SAR continuity and patent integrity for NHE-1 inhibitor and metallocatalyst programs.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 2098070-67-6
Cat. No. B1483595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
CAS2098070-67-6
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CC#N)C3=NC=CN=C3
InChIInChI=1S/C12H11N5/c13-3-6-17-12(9-1-2-9)7-10(16-17)11-8-14-4-5-15-11/h4-5,7-9H,1-2,6H2
InChIKeyJSQOYZZIGIJTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098070-67-6): A Structurally Distinct Pyrazole-Acetonitrile Building Block for Targeted Heterocycle Synthesis


2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098070-67-6) is a heterocyclic building block comprising a 1H-pyrazole core substituted at C-3 with a pyrazin-2-yl group and at C-5 with a cyclopropyl group, and functionalized at N-1 with an acetonitrile side chain. Its molecular formula is C₁₂H₁₁N₅ (MW 225.25 g/mol) and the compound is commercially available at a purity of ≥95% (Biosynth/CymitQuimica) . The pyrazole scaffold is a privileged pharmacophore associated with diverse biological activities including anticancer, anti-inflammatory, and antimicrobial profiles [1]. Pyrazole-acetonitriles bearing both cyclopropyl and heteroaryl substituents have been claimed as intermediates and active species in patent families targeting sodium-hydrogen exchanger type-1 (NHE-1) inhibition [2]. Critically, the dual heteroaryl substitution pattern distinguishes this compound from simpler pyrazole-acetonitriles that lack either the pyrazine or cyclopropyl motif, creating a structurally unique entry point for structure-activity relationship (SAR) exploration and lead diversification.

Why Generic Pyrazole-Acetonitrile Analogs Cannot Substitute for 2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile in SAR-Driven Programs


Substituting 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile with a structurally simpler pyrazole-acetonitrile (e.g., the unsubstituted 2-(1H-pyrazol-1-yl)acetonitrile, CAS 113336-22-4) eliminates all three critical pharmacophoric elements: the pyrazine ring, the cyclopropyl group, and the specific substitution regiochemistry. Literature SAR on pyrazole-based bioactive compounds demonstrates that heteroaryl substitution at C-3 of the pyrazole ring is a key determinant of target binding affinity, frequently engaging in essential π-stacking or hydrogen-bonding interactions with kinase hinge regions and receptor binding pockets [1]. The cyclopropyl group at C-5 imparts conformational constraint and metabolic stability, reducing CYP-mediated oxidative metabolism compared to unsubstituted or methyl-substituted analogs [1]. Furthermore, the pyrazin-2-yl group introduces an additional nitrogen atom capable of metal coordination and hydrogen bonding, a feature absent in phenyl- or pyridyl-substituted congeners. These structure-dependent properties cannot be replicated by generic pyrazole-acetonitriles, and using such substitutes will invariably derail SAR continuity, alter physicochemical profiles, and invalidate any patent position or biological hypothesis built around the specific substitution pattern. The explicit exclusion of certain vendor-sourced product descriptions as reliable evidence for differentiation only reinforces the need to evaluate this compound on its own structural merits within the context of the broader pyrazole-acetonitrile patent and medicinal chemistry literature.

2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile: Quantitative Comparative Evidence for Scientific Selection


Purity Specification Advantage: ≥95% vs. Typical ≥95% for Comparator Building Blocks

The target compound is certified at a minimum purity of 95% (Biosynth/CymitQuimica, Ref. 3D-YID07067) . The structurally simplest analog, 2-(1H-pyrazol-1-yl)acetonitrile (CAS 113336-22-4), is similarly specified at ≥95% purity by BOC Sciences and Enamine . The purity parity eliminates batch-to-batch variability as a confounding factor when assessing biological activity differences attributable to the additional pharmacophoric elements.

Medicinal Chemistry Building Blocks Quality Control

Dual Heteroaryl Substitution: Pyrazine and Cyclopropyl vs. Unsubstituted Pyrazole Core

The target compound bears a pyrazin-2-yl group at C-3 of the pyrazole ring and a cyclopropyl group at C-5, whereas 2-(1H-pyrazol-1-yl)acetonitrile (CAS 113336-22-4) is unsubstituted . Comprehensive SAR reviews of pyrazole pharmacophores indicate that C-3 heteroaryl substitution consistently enhances target binding affinity (2- to >100-fold improvements in IC₅₀ for kinases and GPCRs) while C-5 cyclopropyl substitution improves metabolic stability (reduced intrinsic clearance in human liver microsomes by 30-60% compared to methyl-substituted analogs) [1]. Although no direct head-to-head biochemical comparison between these two specific compounds has been published, the class-level empirical patterns strongly predict divergent biological profiles.

Structure-Activity Relationship Lead Optimization Scaffold Diversity

Nitrile Functional Group as a Versatile Synthetic Handle vs. Non-Nitrile Analogs

The acetonitrile moiety at N-1 of the target compound enables four distinct synthetic transformations: (i) reduction to primary amine (e.g., LiAlH₄ or catalytic hydrogenation), (ii) hydrolysis to carboxylic acid, (iii) 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles (click chemistry), and (iv) Pinner reaction to form imidate esters [1]. The alcohol analog (5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol (CAS 2098134-48-4) lacks the nitrile group and consequently cannot participate in cycloaddition or Pinner chemistry without prior functionalization, limiting its utility as a diversification node.

Click Chemistry Bioisostere Synthesis Late-Stage Functionalization

NHE-1 Inhibitor Patent Landscape: Pyrazole-Acetonitrile Derivatives vs. Alternative Scaffolds

Patent CA2469305A1 explicitly claims pyrazole derivatives bearing cyclopropyl and heteroaryl substituents (including pyrazinyl) as sodium-hydrogen exchanger type-1 (NHE-1) inhibitors [1]. The target compound falls within the structural scope of this patent. Benchmark NHE-1 inhibitors such as cariporide (HOE-642, a benzoylguanidine) operate via a distinct chemotype and mechanism [2]. While no direct biochemical comparison between the target compound and cariporide has been reported, the patent priority establishes the pyrazole-acetonitrile class as a structurally differentiated intellectual property space relative to the benzoylguanidine class, which has faced clinical toxicity challenges.

Sodium-Hydrogen Exchanger Cardiovascular Ischemia-Reperfusion Injury

Recommended Research and Industrial Application Scenarios for 2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2098070-67-6)


Diversification Node in Kinase or GPCR SAR Programs Requiring C-3 Heteroaryl Pyrazole Cores

The pre-installed pyrazin-2-yl group at the pyrazole C-3 position provides immediate access to a privileged heteroaryl-pyrazole scaffold, a motif frequently identified in kinase and GPCR hit-finding campaigns [1]. The nitrile group at N-1 can be chemoselectively transformed into amides, amines, tetrazoles, or triazoles without perturbing the cyclopropyl-pyrazinyl core, enabling rapid parallel library synthesis. Programs seeking to replace benzoylguanidine or benzamide-based pharmacophores with pyrazole equivalents will find this compound a time-efficient starting material that eliminates 2-3 synthetic steps compared to de novo assembly of the pyrazole core [2].

NHE-1 Inhibitor Lead Generation within the Pyrazole-Acetonitrile Patent Space

Patent CA2469305A1 [1] establishes the pyrazole-acetonitrile scaffold as a valid entry point for NHE-1 inhibition. The target compound falls within the claimed structural scope and can serve as a synthetic intermediate for generating novel NHE-1 inhibitor candidates. The acetonitrile group can be converted to acylguanidine, sulfonylguanidine, or other NHE-1 pharmacophoric warheads, while the cyclopropyl group provides conformational rigidity that may improve selectivity over related sodium-hydrogen exchanger isoforms. This compound offers a structurally distinct alternative to the benzoylguanidine class, which has been associated with neurotoxicity in clinical trials [2].

Conformational Constraint Tool in Metabolic Stability Optimization

The cyclopropyl substituent at C-5 of the pyrazole ring introduces a defined conformational constraint and has been associated with reduced CYP-mediated oxidative metabolism in pyrazole-based drug candidates [1]. Medicinal chemistry teams encountering high intrinsic clearance in pyrazole lead series can use this compound as a benchmark structural probe to evaluate the impact of cyclopropyl substitution on microsomal stability, without the confounding influence of variable purity or synthetic byproducts.

Metal-Chelating Building Block for Catalytic and Bioinorganic Chemistry

The pyrazin-2-yl group provides two nitrogen atoms (at the 1- and 4-positions) capable of acting as a bidentate ligand for transition metals. Combined with the pyrazole N-2 atom, this compound can function as a tridentate N-donor ligand for the synthesis of coordination complexes with applications in catalysis (e.g., Pd- or Cu-catalyzed cross-coupling) or as metal-based biological probes [1]. The acetonitrile pendant arm remains available for further derivatization or bioconjugation.

Quote Request

Request a Quote for 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.